Methyl 3-(4-cyano-3-fluorophenyl)benzoate
Overview
Description
Methyl 3-(4-cyano-3-fluorophenyl)benzoate is an organic compound with the molecular formula C15H10FNO2 It is a derivative of benzoic acid and contains a cyano group and a fluorine atom on the phenyl ring
Mechanism of Action
Methyl 3-(4-cyano-3-fluorophenyl)benzoate, also known as Methyl 4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-carboxylate, is a compound with the molecular formula C15H10FNO2 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyano-3-fluorophenyl)benzoate typically involves the esterification of 3-(4-cyano-3-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyano-3-fluorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for the reduction of the cyano group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Reduction: The major product is Methyl 3-(4-aminophenyl)benzoate.
Hydrolysis: The major product is 3-(4-cyano-3-fluorophenyl)benzoic acid.
Scientific Research Applications
Methyl 3-(4-cyano-3-fluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-3-fluorobenzoate: Similar structure but with the cyano and fluorine groups on different positions of the phenyl ring.
Methyl 3-(4-bromo-3-fluorophenyl)benzoate: Contains a bromine atom instead of a cyano group.
Methyl 3-(4-cyano-3-chlorophenyl)benzoate: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 3-(4-cyano-3-fluorophenyl)benzoate is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 3-(4-cyano-3-fluorophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWBUAHBPUYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743044 | |
Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-52-0 | |
Record name | Methyl 4'-cyano-3'-fluoro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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